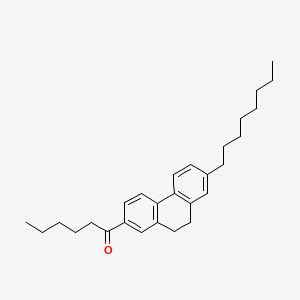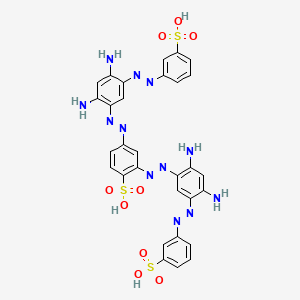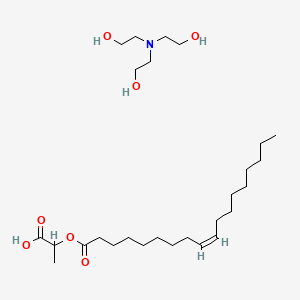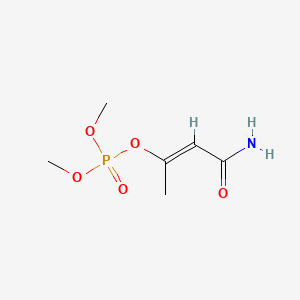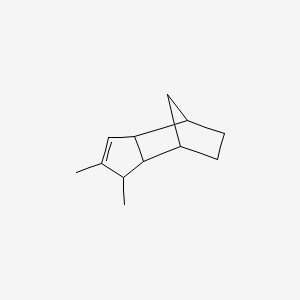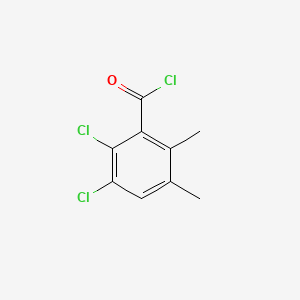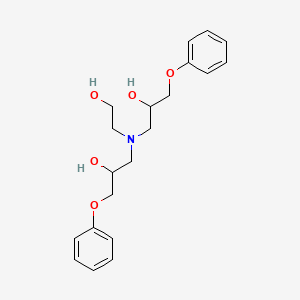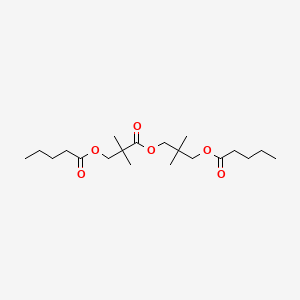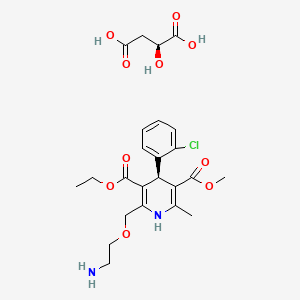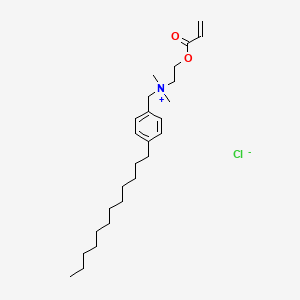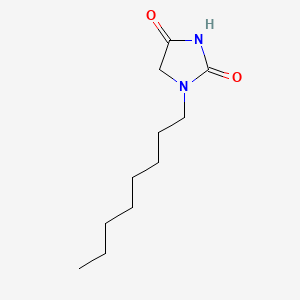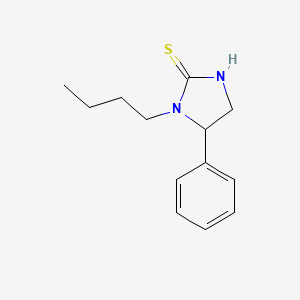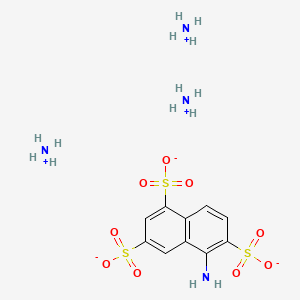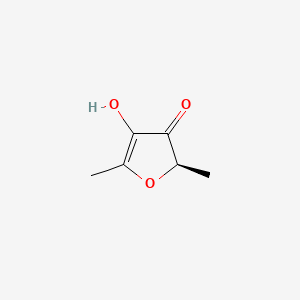
(2r)-4-Hydroxy-2,5-Dimethylfuran-3(2h)-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One is an organic compound with a furan ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One typically involves the use of specific reagents and catalysts under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
化学反应分析
Types of Reactions
(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
作用机制
The mechanism of action of (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
相似化合物的比较
Similar Compounds
Furan-2(5H)-One: A structurally similar compound with different functional groups.
2,5-Dimethylfuran: Lacks the hydroxyl group present in (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One.
4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone: Another related compound with slight structural variations.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
131222-82-7 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
(2R)-4-hydroxy-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/t3-/m1/s1 |
InChI 键 |
INAXVXBDKKUCGI-GSVOUGTGSA-N |
手性 SMILES |
C[C@@H]1C(=O)C(=C(O1)C)O |
规范 SMILES |
CC1C(=O)C(=C(O1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


